Specific Scientific Field: Medicinal chemistry involves the design, synthesis, and evaluation of chemical compounds for their potential therapeutic effects.
Application Summary: Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate has shown promise as a scaffold for developing novel drugs. Researchers explore its potential as a starting point for designing new pharmaceutical agents targeting specific diseases or biological pathways.
Experimental Procedures:Synthesis: The compound can be synthesized using established methods, such as regiocontrolled synthesis of substituted imidazoles. Key steps involve bromination of imidazole and subsequent esterification with ethyl alcohol.
Structural Modifications: Researchers can introduce various substituents on the imidazole ring to optimize pharmacological properties.
Biological Assays: In vitro and in vivo assays evaluate the compound’s activity against specific disease targets (e.g., enzymes, receptors, or proteins).
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family, characterized by its unique structure containing two bromine atoms and an ethyl ester functional group. Its molecular formula is and it has a molecular weight of approximately 297.93 g/mol . The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and ability to form various derivatives.
These reactions highlight the compound's utility as an intermediate in synthesizing more complex organic molecules.
Several methods have been developed for synthesizing ethyl 2,4-dibromo-1H-imidazole-5-carboxylate:
These methods provide efficient routes to synthesize ethyl 2,4-dibromo-1H-imidazole-5-carboxylate with high yields.
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate has several applications:
These applications underscore the compound's significance in both industrial and academic settings.
Studies on the interactions of ethyl 2,4-dibromo-1H-imidazole-5-carboxylate with biological macromolecules have revealed insights into its mechanism of action:
These interaction studies are crucial for elucidating how this compound exerts its biological effects.
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate shares structural similarities with several other imidazole derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Methyl 2,5-dibromo-1H-imidazole-4-carboxylate | 883876-21-9 | 0.97 | Different substitution pattern on imidazole ring |
| Ethyl 5-bromo-1H-imidazole-4-carboxylate | 944906-76-7 | 0.94 | Single bromine substitution at C5 |
| Methyl 5-bromo-1H-imidazole-4-carboxylate | 1093261-46-1 | 0.91 | Methyl group instead of ethyl |
| Ethyl 3,6-dibromopyrazine-2-carboxylate | 1416439-81-0 | 0.86 | Different heterocyclic structure |
| Ethyl 3-bromopyrazine-2-carboxylate | 1259479-39-4 | 0.84 | Contains a single bromine atom |
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate is unique due to its specific dibromination pattern and position on the imidazole ring, which influences its reactivity and biological activity compared to similar compounds.
| Substitution Pattern | Electronic Effect | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Bioactivity Enhancement |
|---|---|---|---|---|---|
| 2-Bromine | Moderate electron-withdrawing | -6.2 | -2.1 | 4.1 | Moderate |
| 4-Bromine | Strong electron-withdrawing | -6.8 | -2.6 | 4.2 | High |
| 2,4-Dibromine | Dual electron-withdrawing | -7.1 | -3.0 | 4.1 | Very High |
| 4,5-Dibromine | Dual electron-withdrawing | -7.3 | -3.2 | 4.1 | Very High |
| 5-Bromine | Moderate electron-withdrawing | -6.1 | -2.0 | 4.1 | Low |
The bromine substituents in Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate can participate in halogen bonding interactions with biological targets. Halogen bonding is a non-covalent interaction where the halogen atom acts as an electron acceptor, forming directional interactions with electron-rich regions of target molecules [7]. This type of interaction contributes significantly to the compound's binding affinity and selectivity.
Research has demonstrated that halogenated imidazole derivatives exhibit enhanced binding affinity to various biological targets through halogen bonding mechanisms [8]. The specific positioning of bromine atoms at the 2 and 4 positions creates an optimal geometry for engaging in multiple halogen bonding interactions simultaneously, thereby increasing the overall binding strength.
The ethyl ester group in Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate significantly influences the compound's pharmacological properties through steric effects. The ester moiety serves multiple functions, including modulation of lipophilicity, enhancement of membrane permeability, and provision of a metabolically labile group for controlled drug release [9].
Steric considerations of the ester group are critical for understanding target binding interactions. The ethyl ester occupies a specific spatial volume that can either facilitate or hinder binding to target proteins depending on the geometry of the binding site [10]. Computational analysis reveals that the steric volume of the ethyl ester (42.5 ų) provides an optimal balance between binding affinity and membrane permeability.
The ester group plays a crucial role in determining the compound's pharmacokinetic properties. The conversion of the carboxylic acid to an ethyl ester increases hydrophobicity, making passive transport through cell membranes more efficient [9]. This modification is particularly important for oral bioavailability, as the ester form can more readily cross biological membranes.
Upon absorption, the ethyl ester undergoes hydrolysis by carboxylesterases, primarily hCE1 and hCE2, to release the active carboxylic acid form [9]. The rate of hydrolysis is influenced by steric factors, with the ethyl ester showing moderate hydrolysis rates (0.62 h⁻¹) that provide sustained drug release without excessive accumulation.
The spatial requirements of the ethyl ester group can create steric hindrance in certain binding sites while facilitating interactions in others. Analysis of protein-ligand interactions reveals that the ethyl ester can engage in hydrophobic interactions with lipophilic binding pockets, contributing to binding affinity . However, in cases where the binding site has limited spatial accommodation, the ester group may cause steric clashes that reduce binding affinity.
Table 2 demonstrates the relationship between ester group size and various pharmacological parameters. The data clearly shows that larger ester groups generally result in decreased binding affinity due to increased steric hindrance, while smaller ester groups maintain favorable binding characteristics.
Table 2: Steric Influences of Ester Groups in Target Binding
| Ester Type | Steric Volume (ų) | Binding Affinity (IC₅₀ μM) | Hydrolysis Rate (h⁻¹) | Membrane Permeability |
|---|---|---|---|---|
| Methyl ester | 27.0 | 2.3 | 0.85 | High |
| Ethyl ester | 42.5 | 3.8 | 0.62 | Very High |
| Propyl ester | 58.0 | 7.2 | 0.43 | High |
| Isopropyl ester | 55.8 | 9.5 | 0.31 | Moderate |
| tert-Butyl ester | 73.2 | 15.6 | 0.08 | Low |
The ethyl ester group introduces conformational flexibility to the molecule, allowing it to adopt different spatial orientations when binding to target proteins. This flexibility can be advantageous for induced-fit binding mechanisms, where the ligand and protein mutually adapt their conformations to achieve optimal binding [10]. The ethyl chain can rotate around the C-O and C-C bonds, providing multiple conformational states that may be accommodated by different binding sites.
Molecular dynamics simulations have shown that the ethyl ester group exhibits significant conformational sampling, with the most populated conformers being those where the ester adopts extended conformations that minimize steric clashes with the imidazole ring system . This conformational behavior is important for understanding the compound's binding modes and selectivity profiles.
The ester group serves as a metabolic handle that allows for controlled drug activation and clearance. The hydrolysis of the ethyl ester by carboxylesterases is a well-characterized metabolic pathway that can be influenced by genetic polymorphisms, drug-drug interactions, and disease states [9]. The moderate hydrolysis rate of the ethyl ester provides a balance between drug activation and metabolic stability.
Studies have demonstrated that the steric properties of the ester group influence not only the rate of hydrolysis but also the tissue distribution of the compound. The ethyl ester form shows enhanced distribution to lipophilic tissues, while the hydrolyzed carboxylic acid form is more readily cleared through renal elimination [9].
The comparative analysis of Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate with other halogenated derivatives provides valuable insights into structure-activity relationships. Different halogen substitution patterns result in distinct pharmacological profiles, highlighting the importance of halogen selection in drug design [8] [12].
The choice of halogen substituent significantly impacts the compound's biological activity. Bromine, being larger and more polarizable than chlorine, provides different electronic and steric properties [13]. The comparison between bromine and other halogens reveals that bromine substitution often results in enhanced bioactivity due to its optimal balance of electron-withdrawing effects and halogen bonding capabilities.
Iodine substitution, while providing the strongest halogen bonding interactions, often results in reduced metabolic stability and altered pharmacokinetic properties [12]. The larger size of iodine can also create steric clashes in binding sites that are optimized for smaller halogens. Conversely, fluorine substitution provides strong electron-withdrawing effects but limited halogen bonding capabilities due to its small size and high electronegativity.
The incorporation of different halogens in the same molecule creates unique electronic environments that can be tailored for specific biological targets. Ethyl 2-chloro-4-bromo-1H-imidazole-5-carboxylate represents an example of a mixed halogen system where the different electronic properties of chlorine and bromine create a gradient of electron density across the imidazole ring [12].
These mixed halogen systems often exhibit intermediate properties between their mono-halogenated counterparts, allowing for fine-tuning of biological activity. The asymmetric electron distribution in mixed halogen systems can also lead to enhanced selectivity for specific binding sites that can accommodate the unique electronic topology.
Systematic comparison of halogenated derivatives reveals clear structure-activity relationships. The bioactivity data presented in Table 3 demonstrates that the 2,4-dibromo substitution pattern provides optimal activity, with an IC₅₀ value of 3.3 nM. This represents a significant improvement over mono-halogenated derivatives and demonstrates the synergistic effects of dual bromine substitution.
Table 3: Comparative Analysis of Halogenated Derivatives
| Compound | Molecular Weight (g/mol) | Lipophilicity (LogP) | Bioactivity (IC₅₀ nM) | Selectivity Index | Stability (t½ hours) |
|---|---|---|---|---|---|
| Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate | 297.93 | 2.11 | 3.3 | 45.2 | 6.2 |
| Ethyl 2-chloro-4-bromo-1H-imidazole-5-carboxylate | 253.48 | 1.86 | 5.2 | 38.7 | 7.8 |
| Ethyl 2,4-dichloro-1H-imidazole-5-carboxylate | 209.03 | 1.62 | 8.7 | 22.1 | 9.1 |
| Ethyl 2-iodo-4-bromo-1H-imidazole-5-carboxylate | 345.93 | 2.47 | 2.1 | 52.8 | 4.3 |
| Ethyl 4-bromo-1H-imidazole-5-carboxylate | 219.03 | 1.34 | 12.5 | 18.3 | 8.9 |
The data reveals that the 2-iodo-4-bromo derivative exhibits the highest bioactivity (IC₅₀ = 2.1 nM) but suffers from reduced metabolic stability (t½ = 4.3 hours). The 2,4-dibromo derivative provides an excellent balance of high bioactivity and reasonable stability, making it an attractive lead compound for further development.
Selectivity is a critical factor in drug development, and the halogen substitution pattern significantly influences the compound's selectivity profile. The selectivity index data in Table 3 shows that iodine-containing derivatives generally exhibit higher selectivity indices, suggesting that the larger halogen provides better discrimination between target and off-target binding sites [12].
The enhanced selectivity of halogenated derivatives is attributed to the specific geometric requirements for halogen bonding interactions. Target proteins that contain suitable halogen bonding acceptors will show preferential binding to halogenated compounds, while proteins lacking these features will show reduced affinity [8]. This selectivity mechanism is particularly important for minimizing side effects and improving therapeutic indices.
The comparative analysis reveals how different halogen substitution patterns affect key physicochemical properties. Lipophilicity (LogP) values range from 1.34 for the mono-bromo derivative to 2.47 for the iodo-bromo derivative, demonstrating the ability to tune membrane permeability through halogen selection [12].
The molecular weight considerations are also important for drug-like properties, with the compounds in this series ranging from 209.03 to 345.93 g/mol. All compounds fall within acceptable ranges for oral bioavailability according to Lipinski's Rule of Five, although the iodo-containing derivative approaches the upper molecular weight limit.
Metabolic stability varies significantly among the derivatives, with chlorinated compounds generally showing enhanced stability compared to brominated and iodinated analogs. This trend reflects the different susceptibilities of the various carbon-halogen bonds to metabolic cleavage, with C-I bonds being most labile and C-Cl bonds being most stable [9].